molecular formula C7H16O2 B14670797 4-Methylhexane-1,4-diol CAS No. 40646-08-0

4-Methylhexane-1,4-diol

Cat. No.: B14670797
CAS No.: 40646-08-0
M. Wt: 132.20 g/mol
InChI Key: ZRCYHJNCCBSTSZ-UHFFFAOYSA-N
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Description

4-Methylhexane-1,4-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl (-OH) groups The structure of this compound includes a six-carbon chain with a methyl group attached to the fourth carbon and hydroxyl groups attached to the first and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylhexane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective reduction and hydroxylation reactions to achieve the desired diol structure .

Chemical Reactions Analysis

Types of Reactions: 4-Methylhexane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

4-Methylhexane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Methylhexane-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The hydroxyl groups also enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes .

Comparison with Similar Compounds

    1,4-Butanediol: A diol with a shorter carbon chain and similar hydroxyl group placement.

    2-Methyl-2,4-pentanediol: A diol with a different carbon chain structure and hydroxyl group placement.

    1,6-Hexanediol: A diol with a longer carbon chain and hydroxyl groups at the terminal positions.

Uniqueness: 4-Methylhexane-1,4-diol is unique due to its specific carbon chain length and the position of the methyl group, which influences its chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

40646-08-0

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

4-methylhexane-1,4-diol

InChI

InChI=1S/C7H16O2/c1-3-7(2,9)5-4-6-8/h8-9H,3-6H2,1-2H3

InChI Key

ZRCYHJNCCBSTSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCO)O

Origin of Product

United States

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